molecular formula C18H16N4O3 B11671882 N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11671882
M. Wt: 336.3 g/mol
InChI Key: RDMRBJXNUHJYGK-YBFXNURJSA-N
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Description

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and a hydroxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxybenzaldehyde with 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-25-17-5-3-2-4-14(17)15-10-16(21-20-15)18(24)22-19-11-12-6-8-13(23)9-7-12/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

RDMRBJXNUHJYGK-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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